Telephenone C
Description
Benzophenone C-glucosides are a class of naturally occurring phenolic compounds characterized by a benzophenone core structure conjugated with a glucose moiety via a C-glycosidic bond. These compounds are primarily isolated from plants in the Polygala genus (e.g., Polygala telephioides) and other botanical sources, where they exhibit diverse bioactivities, including α-glucosidase inhibition, anti-adipogenic effects, and neuroprotective properties .
For the purpose of this analysis, we assume Telephenone C shares core structural and functional features with these analogs, differing primarily in substituent groups or glycosylation patterns.
Properties
Molecular Formula |
C19H20O11 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-[2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C19H20O11/c20-5-8-12(23)17(28)18(29)19(30-8)10-15(26)13(24)9(14(25)16(10)27)11(22)6-2-1-3-7(21)4-6/h1-4,8,12,17-21,23-29H,5H2/t8-,12-,17+,18-,19+/m1/s1 |
InChI Key |
FUOCZRUPAXIVLI-LAWIEJEXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)O)C3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
4'-C-beta-D-glucopyranosyl-2',3',5',6',3-pentahydroxybenzophenone telephenone C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Telephenone C and Structural Analogs
Structural Comparison
The molecular formulas, sources, and key structural features of this compound analogs are summarized below:
Key Observations :
- Telephenone B and D are simpler in structure compared to Sibiricose A5 or mango-derived analogs, which have extended glycosylation or alkyl side chains.
- The position and number of hydroxyl groups on the benzophenone core influence solubility and bioactivity .
Pharmacological Activity Comparison
Key Observations :
- Telephenone B’s efficacy in neuropharmacological models contrasts with Telephenone D’s metabolic enzyme inhibition, highlighting structure-activity divergences.
- Mango-derived analogs target lipid metabolism, whereas Polygala-derived compounds focus on neurological and glucoregulatory pathways.
Stability and Analytical Profiles
- Telephenone B has been rigorously standardized using HPLC with a relative correction factor (RCF) of 0.662 against mangiferin, ensuring reliable quantification in Polygala telephioides extracts .
- Mango-derived benzophenones exhibit higher molecular weights and polarity, complicating chromatographic separation compared to Telephenone B/D .
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